molecular formula C19H20FN3O3 B3446928 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide

Cat. No. B3446928
M. Wt: 357.4 g/mol
InChI Key: IKMVAUXBOXCIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, also known as BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. BDP is a piperazine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications.

Mechanism of Action

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide works by binding to the serotonin 5-HT1A receptor, which is involved in a variety of physiological processes in the brain and other tissues. By binding to this receptor, 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide can modulate the activity of various neurotransmitters and other signaling molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of various signaling pathways in cells. 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide is that it can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for use in experiments.

Future Directions

There are several potential future directions for research involving 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, including investigating its potential use as a therapeutic agent for various neurological disorders, such as depression and anxiety. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, as well as its potential interactions with other signaling molecules and receptors in the brain and other tissues.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of various neurotransmitters and receptors in the brain. 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide has been found to have a high affinity for the serotonin 5-HT1A receptor, making it a useful tool for investigating the role of this receptor in various physiological and pathological processes.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c20-15-2-4-16(5-3-15)21-19(24)23-9-7-22(8-10-23)12-14-1-6-17-18(11-14)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMVAUXBOXCIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Synthesis routes and methods

Procedure details

The title compound was prepared from piperazine-1-carboxylic acid (4-fluoro-phenyl)-amide and piperonal. 1H NMR (400 MHz, CDCl3): 7.29-7.24 (m, 2H), 6.98-6.92 (m, 2H), 6.85 (s, 1H), 6.77-6.71 (m, 2H), 6.56 (s, 1H), 5.95 (s, 2H), 3.50-3.45 (m, 6H), 2.45 (t, J=5.1 Hz, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.